Cefepim, E-

Übersicht

Beschreibung

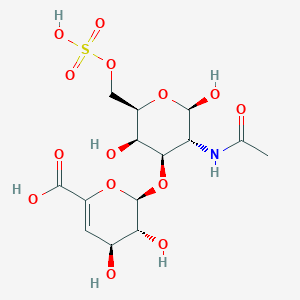

Cefepime ist ein Cephalosporin-Antibiotikum der vierten Generation. Es ist bekannt für seine breite Wirksamkeit gegen sowohl grampositive als auch gramnegative Bakterien. Cefepime wurde 1994 entwickelt und wird zur Behandlung schwerer Infektionen eingesetzt, die durch multiresistente Mikroorganismen wie Pseudomonas aeruginosa verursacht werden . Es ist besonders wirksam gegen Enterobacteriaceae, Pseudomonas aeruginosa und Staphylococcus aureus, da es eine hohe Stabilität gegenüber Beta-Lactamase aufweist .

Herstellungsmethoden

Cefepime wird durch eine Reihe von chemischen Reaktionen synthetisiert, an denen verschiedene Reagenzien und Bedingungen beteiligt sind. Der Syntheseweg umfasst typischerweise die Bildung des Beta-Lactam-Rings, der ein charakteristisches Merkmal von Cephalosporinen ist. Der Prozess umfasst folgende Schritte:

Bildung des Beta-Lactam-Rings: Dies beinhaltet die Reaktion eines geeigneten Precursors mit einem Beta-Lactamase-Inhibitor, um den Beta-Lactam-Ring zu bilden.

Anfügen von Seitenketten: Verschiedene Seitenketten werden an den Beta-Lactam-Ring angehängt, um seine antibakterielle Aktivität und Stabilität zu verbessern.

Reinigung: Das Endprodukt wird mit Techniken wie Kristallisation und Chromatographie gereinigt, um Cefepime in seiner reinen Form zu erhalten

Chemische Reaktionsanalyse

Cefepime unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Cefepime kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können ebenfalls auftreten, obwohl sie weniger häufig sind.

Substitution: Cefepime kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Wissenschaftliche Forschungsanwendungen

Cefepime hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Cefepime wird als Modellverbindung in verschiedenen chemischen Studien verwendet, um das Verhalten von Cephalosporinen und Beta-Lactam-Antibiotika zu verstehen.

Biologie: In der biologischen Forschung wird Cefepime verwendet, um die Mechanismen der bakteriellen Resistenz und die Auswirkungen von Antibiotika auf Bakterienzellen zu untersuchen.

Industrie: Cefepime wird in der pharmazeutischen Industrie zur Entwicklung neuer Antibiotika und zur Verbesserung bestehender Antibiotika eingesetzt

Wirkmechanismus

Cefepime übt seine antibakterielle Wirkung aus, indem es die Synthese der bakteriellen Zellwand hemmt. Es bindet an Penicillin-bindende Proteine (PBPs), die Enzyme sind, die an den letzten Stadien der Peptidoglykanschicht-Synthese beteiligt sind. Diese Bindung stört die Bildung der bakteriellen Zellwand, was zur Zelllyse und zum Tod führt . Cefepime ist besonders wirksam gegen Bakterien, die Beta-Lactamase produzieren, da es gegenüber diesen Enzymen sehr stabil ist .

Wissenschaftliche Forschungsanwendungen

Cefepime has a wide range of scientific research applications, including:

Chemistry: Cefepime is used as a model compound in various chemical studies to understand the behavior of cephalosporins and beta-lactam antibiotics.

Biology: In biological research, cefepime is used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cells.

Industry: Cefepime is used in the pharmaceutical industry for the development of new antibiotics and the improvement of existing ones

Wirkmechanismus

- Its primary targets are penicillin-binding proteins (PBPs) , which are enzymes involved in bacterial cell wall synthesis .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

Biochemische Analyse

Biochemical Properties

Cefepime plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. Cefepime interacts with various PBPs, including PBP2 and PBP3, which are found in Gram-negative bacteria . Additionally, cefepime is stable against many beta-lactamases, enzymes produced by bacteria to inactivate beta-lactam antibiotics .

Cellular Effects

Cefepime exerts significant effects on bacterial cells by disrupting their cell wall synthesis, leading to cell death. This disruption affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PBPs, cefepime prevents the bacteria from maintaining their cell wall integrity, which is vital for their survival . This action triggers a cascade of cellular responses, ultimately resulting in bacterial cell death.

Molecular Mechanism

The molecular mechanism of cefepime involves its binding to PBPs, which are enzymes located on the inner membrane of the bacterial cell wall. By binding to these proteins, cefepime inhibits their activity, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the accumulation of peptidoglycan precursors, which weakens the cell wall and causes cell lysis . Cefepime’s stability against beta-lactamases further enhances its efficacy, as it remains active in the presence of these enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cefepime can vary over time. Cefepime is generally stable and maintains its antibacterial activity for extended periods. Its stability can be influenced by factors such as temperature, pH, and the presence of other substances. Studies have shown that cefepime remains effective in vitro for several hours, with minimal degradation . Long-term effects on cellular function have been observed, particularly in cases of prolonged exposure, where cefepime can induce neurotoxicity in patients with impaired renal function .

Dosage Effects in Animal Models

The effects of cefepime vary with different dosages in animal models. Studies have demonstrated that cefepime exhibits dose-dependent antibacterial activity, with higher doses resulting in more significant bacterial clearance . At high doses, cefepime can cause adverse effects, including neurotoxicity and renal toxicity . Threshold effects have been observed, where doses above a certain level lead to increased toxicity without a corresponding increase in antibacterial efficacy .

Metabolic Pathways

Cefepime is primarily eliminated through renal excretion, with approximately 85% of the administered dose excreted unchanged in the urine . The remaining portion undergoes hepatic metabolism, where it is converted to N-methylpyrrolidine (NMP) and further oxidized to NMP-N-oxide . These metabolites are then excreted in the urine. The metabolic pathways of cefepime involve interactions with various enzymes, including cytochrome P450 enzymes, which play a role in its biotransformation .

Transport and Distribution

Cefepime is widely distributed in biological fluids and tissues, with an average volume of distribution of approximately 0.2 L/kg in healthy adults . It exhibits low protein binding, with only about 20% bound to plasma proteins . Cefepime is transported across cell membranes via passive diffusion and is distributed to various tissues, including the lungs, kidneys, and liver . Its distribution is influenced by factors such as renal function and the presence of other substances that may affect its transport .

Subcellular Localization

Cefepime’s subcellular localization is primarily within the bacterial cell wall, where it exerts its antibacterial effects by inhibiting PBPs . It does not require specific targeting signals or post-translational modifications to reach its site of action. Instead, cefepime diffuses through the bacterial cell membrane and binds to PBPs located on the inner membrane . This localization is crucial for its activity, as it allows cefepime to effectively inhibit cell wall synthesis and induce bacterial cell death.

Vorbereitungsmethoden

Cefepime is synthesized through a series of chemical reactions involving various reagents and conditions. The synthetic route typically involves the formation of the beta-lactam ring, which is a characteristic feature of cephalosporins. The process includes the following steps:

Formation of the beta-lactam ring: This involves the reaction of a suitable precursor with a beta-lactamase inhibitor to form the beta-lactam ring.

Attachment of side chains: Various side chains are attached to the beta-lactam ring to enhance its antibacterial activity and stability.

Purification: The final product is purified using techniques such as crystallization and chromatography to obtain cefepime in its pure form

Analyse Chemischer Reaktionen

Cefepime undergoes several types of chemical reactions, including:

Oxidation: Cefepime can be oxidized under certain conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can also occur, although they are less common.

Substitution: Cefepime can undergo substitution reactions, where one functional group is replaced by another.

Hydrolysis: Cefepime can be hydrolyzed, leading to the breakdown of the beta-lactam ring and loss of antibacterial activity.

Vergleich Mit ähnlichen Verbindungen

Cefepime wird mit anderen Cephalosporinen und Beta-Lactam-Antibiotika verglichen. Einige ähnliche Verbindungen umfassen:

Ceftriaxon: Ein Cephalosporin der dritten Generation mit einem breiten Wirkungsspektrum, aber weniger Stabilität gegenüber Beta-Lactamase im Vergleich zu Cefepime.

Ceftazidim: Ein weiteres Cephalosporin der dritten Generation mit guter Aktivität gegen Pseudomonas aeruginosa, aber weniger wirksam gegen grampositive Bakterien.

Cefotaxim: Ein Cephalosporin der dritten Generation mit einem ähnlichen Wirkungsspektrum wie Ceftriaxon, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften

Die Einzigartigkeit von Cefepime liegt in seiner hohen Stabilität gegenüber Beta-Lactamase und seiner breiten Wirksamkeit, was es zu einem wertvollen Antibiotikum für die Behandlung schwerer Infektionen macht, die durch multiresistente Bakterien verursacht werden .

Eigenschaften

IUPAC Name |

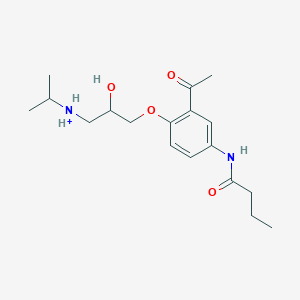

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12-/t13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFLCNVBZFFHBT-ZKDACBOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873208 | |

| Record name | Cefepime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefepime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.73e-02 g/L | |

| Record name | Cefepime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01413 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefepime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cefepime is a bactericidal cephalosporin with a mode of action similar to other beta-lactam antibiotics. Cefepime disrupts bacterial cell walls by binding and inhibiting transpeptidases known as penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan layer synthesis. This results in the lysis and death of susceptible microorganisms. Cefepime has a broad spectrum of _in vitro_ activity that includes both Gram-positive and Gram-negative bacteria. Cefepime has affinity for PBP-3 and PBP-1 in _Escherichia coli_ and _Pseudomonas aeruginosa_, as well as PBP-2 in _E. coli_ and _Enterobacter cloacae_. | |

| Record name | Cefepime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01413 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

88040-23-7 | |

| Record name | Cefepime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88040-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefepime [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088040237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefepime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01413 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefepime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFEPIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807PW4VQE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefepime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015483 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150ºC | |

| Record name | Cefepime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01413 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is the Cefepime E-isomer content determined in Cefepime preparations?

A1: High-Performance Liquid Chromatography (HPLC) is widely employed for quantifying Cefepime E-isomer in Cefepime preparations []. This method offers high sensitivity and accuracy in separating and detecting the E-isomer from other components in the mixture.

Q2: Can you elaborate on a specific HPLC method used for this purpose?

A2: One study utilized a TSK-Gel ODS column with gradient elution, employing 0.005 mol/L ammonium dihydrogen phosphate solution and a mixture of the same solution with acetonitrile (75:25) as mobile phases []. The flow rate was set at 1.0 ml/min, and detection was performed at a wavelength of 254 nm.

Q3: What are the advantages of using this specific HPLC method?

A3: The described method demonstrates good linearity, sensitivity, and recovery for Cefepime E-isomer quantification []. It's considered simple, accurate, and suitable for quality control purposes in Cefepime production.

Q4: Is there a need for specific formulation strategies for the Cefepime E-isomer?

A4: While the provided research doesn't specifically address formulation strategies for the E-isomer, it highlights the importance of understanding the stability of Cefepime and its related substances under various conditions []. Formulation research is crucial for any pharmaceutical compound, including isomers, to ensure optimal delivery and efficacy.

Q5: Are there any findings related to specific resistance mechanisms against Cefepime?

A6: The research highlights the role of beta-lactamases, particularly Extended-Spectrum Beta-Lactamases (ESBLs), in conferring resistance to Cefepime and other beta-lactam antibiotics [, ]. One study mentions the first reported case of Klebsiella pneumoniae carrying the blaKPC gene, associated with resistance to multiple antibiotics, including Cefepime, in a specific region of Brazil [].

Q6: Does the research discuss the in vitro activity of Cefepime against specific pathogens?

A7: Yes, several studies investigated the in vitro activity of Cefepime against a range of clinically relevant pathogens. One study found it to be effective against various Gram-negative bacteria, including Pseudomonas aeruginosa, and highlighted its potential use in treating infections caused by multidrug-resistant organisms [].

Q7: How is Cefepime used in clinical settings?

A9: Cefepime is a valuable antibiotic used to treat various bacterial infections, including urinary tract infections, pneumonia, skin infections, and meningitis [, , ]. Its broad-spectrum activity makes it an important tool for managing infections in both community and hospital settings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

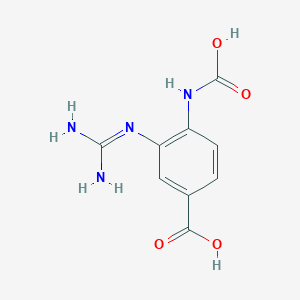

![2-Hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1233824.png)

![5,6-dimethyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine](/img/structure/B1233825.png)

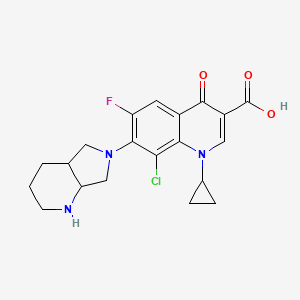

![N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1233836.png)